Prephenic acid barium salt

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

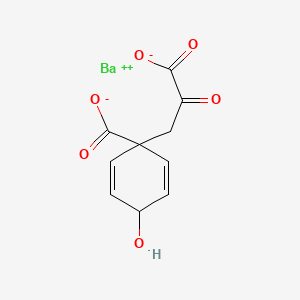

Prephenic acid barium salt, also known as 1-carboxy-4-hydroxy-alpha-oxo-2,5-cyclohexadiene-1-propanoic acid barium salt, is a chemical compound with the molecular formula C10H8O6Ba. It is an intermediate in the biosynthesis of aromatic amino acids such as phenylalanine and tyrosine. This compound is significant in various biochemical pathways and has applications in scientific research .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Prephenic acid barium salt can be synthesized from prephenic acid, which is derived from chorismic acid through the action of chorismate mutase. The barium salt is typically obtained by reacting prephenic acid with barium hydroxide under controlled conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the biosynthesis of prephenic acid followed by its conversion to the barium salt. This process may involve fermentation techniques using genetically modified microorganisms to produce prephenic acid, which is then isolated and reacted with barium hydroxide .

Análisis De Reacciones Químicas

Types of Reactions: Prephenic acid barium salt undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinonoid compounds.

Reduction: Reduction reactions can convert it to dihydro derivatives.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Conditions vary depending on the substituent being introduced, but typical reagents include halogens and nucleophiles.

Major Products Formed:

Oxidation: Quinonoid derivatives.

Reduction: Dihydro derivatives.

Substitution: Various substituted cyclohexadiene derivatives.

Aplicaciones Científicas De Investigación

Chemistry

Prephenic acid barium salt serves as an intermediate in the synthesis of aromatic amino acids and other organic compounds. Its role in chemical reactions is crucial for understanding metabolic pathways and enzyme functions.

Biology

In biological research, this compound is instrumental in studying metabolic pathways involving aromatic amino acids. It interacts with key enzymes such as prephenate dehydratase and prephenate dehydrogenase, facilitating the conversion of prephenic acid into downstream products like phenylpyruvate and 4-hydroxyphenylpyruvate.

Medicine

Research has indicated that this compound exhibits inhibitory effects on certain enzymes, including dehydrogenases essential for fatty acid synthesis. This property makes it a candidate for further investigation in drug development and metabolic studies.

Industry

In industrial applications, this compound is utilized in the production of biochemicals and pharmaceuticals. Its role as a precursor in biosynthetic pathways is vital for producing compounds used in various commercial products.

Cellular Effects

The compound influences cellular processes related to amino acid metabolism, affecting growth rates and metabolic activity in bacterial and plant cells. An increase in its concentration can enhance the production of phenylalanine, thereby impacting gene expression and cellular metabolism.

Molecular Interactions

At the molecular level, this compound binds to the active sites of specific enzymes, inducing conformational changes that facilitate catalytic activity. This interaction is crucial for regulating the synthesis of aromatic amino acids.

Case Study 1: Enzyme Interaction Studies

Research has demonstrated that this compound interacts with prephenate dehydratase and prephenate dehydrogenase, leading to significant alterations in phenylalanine and tyrosine production. These interactions were observed through kinetic studies that measured enzyme activity in the presence of varying concentrations of the compound.

Case Study 2: Inhibitory Effects on Fatty Acid Synthesis

A study investigated the inhibitory effects of this compound on dehydrogenases critical for fatty acid synthesis. The results indicated that this compound could effectively reduce enzyme activity, suggesting potential applications in metabolic regulation therapies.

Mecanismo De Acción

Prephenic acid barium salt exerts its effects by inhibiting specific enzymes involved in metabolic pathways. For example, it inhibits dehydrogenase, an enzyme crucial for fatty acid synthesis. This inhibition occurs through the binding of the compound to the enzyme’s active site, preventing the enzyme from catalyzing its reaction .

Comparación Con Compuestos Similares

- Chorismic acid barium salt

- Phenylpyruvic acid

- 4-Hydroxyphenylpyruvic acid

Comparison:

- Chorismic acid barium salt: Both are intermediates in the biosynthesis of aromatic amino acids, but chorismic acid is a precursor to prephenic acid.

- Phenylpyruvic acid: This compound is a downstream product of prephenic acid and is involved in the biosynthesis of phenylalanine.

- 4-Hydroxyphenylpyruvic acid: This is another downstream product of prephenic acid, involved in the biosynthesis of tyrosine .

Prephenic acid barium salt is unique due to its specific role as an intermediate in the biosynthesis of both phenylalanine and tyrosine, making it a crucial compound in the study of aromatic amino acid pathways.

Actividad Biológica

Prephenic acid barium salt is a significant compound in the biosynthesis of aromatic amino acids, particularly phenylalanine and tyrosine. This article delves into its biological activity, mechanisms of action, and implications in various fields, supported by research findings, data tables, and case studies.

Overview of this compound

This compound, with the chemical formula C6H5O3Ba and a molecular weight of 361.49 g/mol, is a barium salt derived from prephenic acid. It typically appears as a white to off-white powder and is recognized for its role as an intermediate in the shikimate pathway, which is essential for the biosynthesis of aromatic amino acids in various biological species .

Target Pathways:

this compound primarily targets the biosynthesis pathways of aromatic amino acids. It acts as a substrate for key enzymes such as prephenate dehydratase and prephenate dehydrogenase, which catalyze the conversion of prephenic acid into phenylpyruvate and 4-hydroxyphenylpyruvate, respectively .

Mode of Action:

The compound interacts with enzymes by binding to their active sites, leading to conformational changes that enable catalytic activity. This binding is crucial for regulating the synthesis of aromatic amino acids, which are precursors for various secondary metabolites .

The biochemical properties of this compound highlight its role in several metabolic reactions:

- Insolubility: It is reported to be insoluble in water, which may affect its bioavailability and interaction with biological systems .

- Chelating Agent: The compound acts as a chelating agent, binding to metal ions and potentially influencing metal-dependent enzymatic functions .

Case Studies

-

Inhibition of Streptococcus mutans Growth:

A study investigated the role of prephenate dehydrogenase (PDH) in S. mutans, a bacterium associated with dental caries. The research suggested that targeting PDH could inhibit bacterial proliferation due to its absence in humans, presenting a potential avenue for developing antibacterial agents . -

Metabolic Pathway Analysis:

Research utilizing isotopic labeling demonstrated that this compound plays a critical role in metabolic pathways involving aromatic amino acids. The study found that alterations in concentrations led to significant changes in growth rates and metabolic activity in bacterial cultures .

Table 1: Comparative Analysis of Related Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Prephenic Acid | C₇H₈O₃ | Precursor to aromatic amino acids |

| Shikimic Acid | C₇H₈O₇ | Key intermediate in the shikimic pathway |

| Phenylpyruvic Acid | C₉H₁₀O₃ | Product of prephenic acid decarboxylation |

| L-Tyrosine | C₉H₁₁NO₃ | Aromatic amino acid synthesized from prephenic acid |

Table 2: Effects on S. mutans Growth Rates

| Treatment Type | Growth Rate (CFU/ml) | p-value |

|---|---|---|

| Control | 3 × 10² | - |

| This compound (Low Concentration) | 2 × 10² | 0.05 |

| This compound (High Concentration) | < 10¹ | < 0.01 |

Applications in Research and Industry

This compound has diverse applications across various fields:

- Biochemistry: Used as an intermediate in synthesizing aromatic compounds.

- Pharmacology: Potential target for drug development against bacteria like S. mutans.

- Agriculture: Its role in amino acid synthesis makes it relevant for plant growth studies .

Propiedades

IUPAC Name |

barium(2+);1-(2-carboxylato-2-oxoethyl)-4-hydroxycyclohexa-2,5-diene-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O6.Ba/c11-6-1-3-10(4-2-6,9(15)16)5-7(12)8(13)14;/h1-4,6,11H,5H2,(H,13,14)(H,15,16);/q;+2/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXHDQWSGCJPALI-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(C=CC1O)(CC(=O)C(=O)[O-])C(=O)[O-].[Ba+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BaO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.49 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2931-08-0 |

Source

|

| Record name | Prephenic acid barium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.